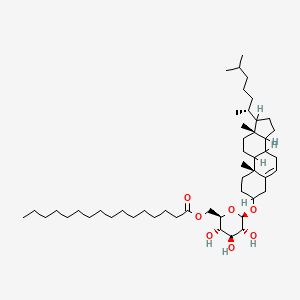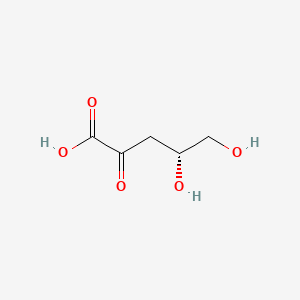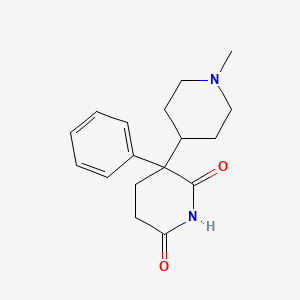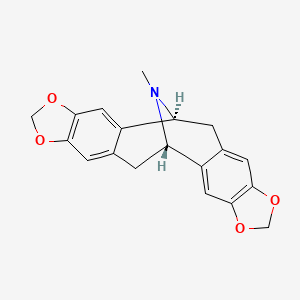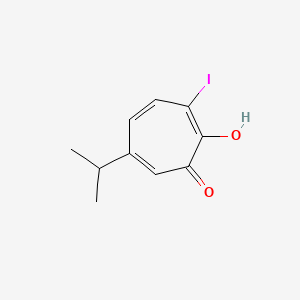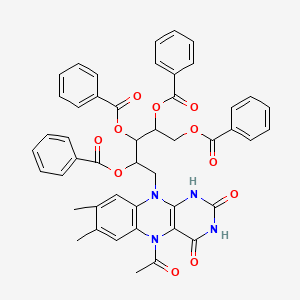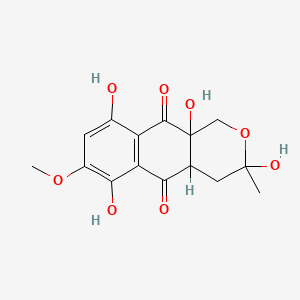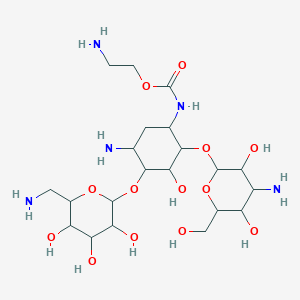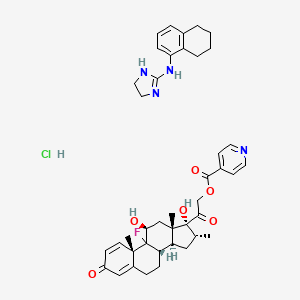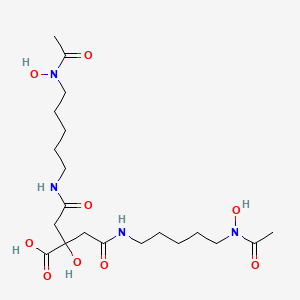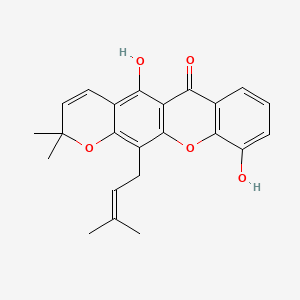
Trapezifolixanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trapezifolixanthone is a natural product found in Calophyllum calaba, Garcinia tetralata, and other organisms with data available.
Applications De Recherche Scientifique
Phytochemical Investigations
Trapezifolixanthone has been isolated from various plant species, contributing significantly to the field of phytochemistry. For instance, it was identified in the stem bark of Calophyllum canum along with other xanthones and compounds, enriching the understanding of the phytochemical composition of this species (Taher et al., 2020). Similar studies were conducted on Garcinia mangostana, Mesua hexapetala, and Calophyllum soulattri, leading to the discovery of trapezifolixanthone and other xanthones, which are crucial for understanding the chemical diversity and potential of these plants (Suksamrarn et al., 2002); (Karunakaran et al., 2016); (Tanjung et al., 2018).
Cytotoxicity and Anti-Cancer Potential
Research has demonstrated the potential of trapezifolixanthone in cancer research. Studies revealed its weak cytotoxic activities against various cell lines, suggesting a possible role in developing anti-cancer therapies (Taher et al., 2020). Further investigation into the cytotoxic activities of xanthones from Calophyllum species, including trapezifolixanthone, highlighted their potential as anti-proliferative agents (Mah et al., 2015).
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of trapezifolixanthone. Research on Calophyllum canum indicated that some xanthones, including trapezifolixanthone, showed significant neuroprotective activity, which could have implications for neurological diseases or injuries (Lizazman et al., 2022).
Propriétés
Numéro CAS |
50816-23-4 |
|---|---|
Nom du produit |
Trapezifolixanthone |
Formule moléculaire |
C23H22O5 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
5,10-dihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C23H22O5/c1-12(2)8-9-15-20-14(10-11-23(3,4)28-20)19(26)17-18(25)13-6-5-7-16(24)21(13)27-22(15)17/h5-8,10-11,24,26H,9H2,1-4H3 |
Clé InChI |
YWHROXVOOAEFOY-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=CC=C4O)O)C=CC(O2)(C)C)C |
SMILES canonique |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=CC=C4O)O)C=CC(O2)(C)C)C |
Autres numéros CAS |
50816-23-4 |
Synonymes |
trapezifoli-xanthone trapezifolixanthone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



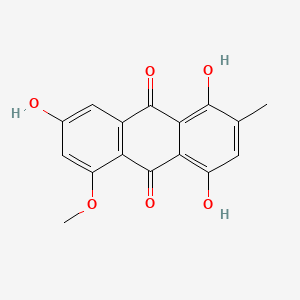
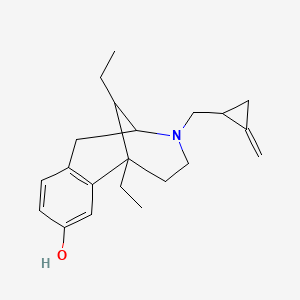
![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1203528.png)
![[(3S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-17-acetyloxy-6,11-dichloro-13-methyl-2,3,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1203529.png)
